molecular formula C9H8N2O B1582855 di(1H-pyrrol-2-yl)methanone CAS No. 15770-21-5

di(1H-pyrrol-2-yl)methanone

Cat. No.: B1582855
CAS No.: 15770-21-5
M. Wt: 160.17 g/mol
InChI Key: AVDNGGJZZVTQNA-UHFFFAOYSA-N
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Description

Di(1H-pyrrol-2-yl)methanone: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.177 g/mol It is a heterocyclic compound containing two pyrrole rings connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of di(1H-pyrrol-2-yl)methanone typically involves large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Mechanism of Action

The mechanism of action of di(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Di(1H-pyrrol-2-yl)methanone can be compared with other similar compounds to highlight its uniqueness:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

15770-21-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

di(pyrrol-1-yl)methanone

InChI

InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H

InChI Key

AVDNGGJZZVTQNA-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)C2=CC=CN2

Canonical SMILES

C1=CN(C=C1)C(=O)N2C=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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